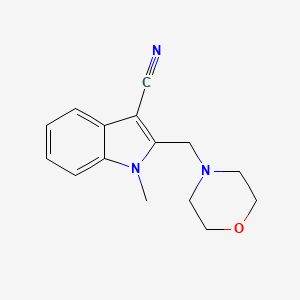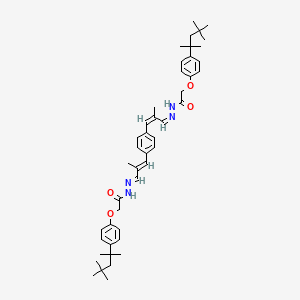
1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile is a complex organic compound with a unique structure that includes an indole core, a morpholine ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 1-methylindole with formaldehyde and morpholine under acidic conditions to form the morpholin-4-ylmethyl derivative. This intermediate is then reacted with a suitable nitrile source, such as cyanogen bromide, to introduce the nitrile group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
科学的研究の応用
1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 1-methyl-2-(morpholin-4-yl)-1H-indole-3-carbaldehyde
- 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
Uniqueness
1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H17N3O |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
1-methyl-2-(morpholin-4-ylmethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-17-14-5-3-2-4-12(14)13(10-16)15(17)11-18-6-8-19-9-7-18/h2-5H,6-9,11H2,1H3 |
InChIキー |
DXCUIWONFGQEOF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1CN3CCOCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11545527.png)
![5-{[(3,4-dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545528.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11545529.png)
![6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one](/img/structure/B11545531.png)
![4-[(E)-[(2-{N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11545533.png)
![4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11545545.png)

![N-{2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11545566.png)
![4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11545569.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[3-(4-methyl-1,3-benzoxazol-2-yl)aniline]](/img/structure/B11545573.png)
![4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11545578.png)
![N-(4-fluorophenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11545579.png)